(6)-Shogaol

Anticancer Colon cancer HCT-116 Lung cancer H-1299

(6)-Shogaol (CAS 555-66-8, CID is the α,β-unsaturated ketone dehydration product of (6)-gingerol, the dominant pungent principle in dried or thermally processed ginger (Zingiber officinale Roscoe). It possesses a Michael acceptor moiety within its side chain—an α,β-unsaturated carbonyl group absent in its biosynthetic precursor (6)-gingerol—which fundamentally alters its reactivity toward cellular nucleophiles and is widely considered the structural basis for its enhanced bioactivity across multiple pharmacological dimensions.

Molecular Formula C17H24O3
Molecular Weight 276.4 g/mol
CAS No. 555-66-8
Cat. No. B1681660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6)-Shogaol
CAS555-66-8
Synonyms(6)-shogaol
6-shogaol
shogaol
Molecular FormulaC17H24O3
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3
InChIKeyOQWKEEOHDMUXEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow, viscous oil in pure form (supplied as 200mg / mL ethanol solution)
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





6-Shogaol (CAS 555-66-8): Key Chemical Identity and Pharmacological Profile for Research Procurement


(6)-Shogaol (CAS 555-66-8, CID 5281794) is the α,β-unsaturated ketone dehydration product of (6)-gingerol, the dominant pungent principle in dried or thermally processed ginger (Zingiber officinale Roscoe) [1]. It possesses a Michael acceptor moiety within its side chain—an α,β-unsaturated carbonyl group absent in its biosynthetic precursor (6)-gingerol—which fundamentally alters its reactivity toward cellular nucleophiles and is widely considered the structural basis for its enhanced bioactivity across multiple pharmacological dimensions [2]. (6)-Shogaol is commercially available from multiple research-chemical suppliers primarily for preclinical biomedical investigation.

Why (6)-Gingerol Cannot Substitute for (6)-Shogaol in Research Applications: Structural and Pharmacokinetic Barriers


Although (6)-shogaol and (6)-gingerol share the same vanilloid head group and alkyl chain length (C10), they differ critically at the side-chain functional group: (6)-gingerol bears a β-hydroxy ketone, whereas (6)-shogaol possesses an α,β-unsaturated ketone formed by dehydration [1]. This single structural difference converts (6)-shogaol into a Michael acceptor capable of forming covalent adducts with cellular thiols (e.g., glutathione, cysteine residues on target proteins)—a reactivity absent in (6)-gingerol [2]. Furthermore, in vivo interconversion pharmacokinetic studies in rats have demonstrated that while the two compounds can bi-directionally convert, the clearance of (6)-gingerol to (6)-shogaol is significantly larger than the reverse conversion, and the irreversible metabolic clearance for both far exceeds their reversible bioconversion, meaning that administering (6)-gingerol cannot reliably replicate (6)-shogaol systemic exposure [3]. These structural and pharmacokinetic differences render the two compounds non-interchangeable for any experiment requiring consistent target engagement, potency, or pharmacokinetic predictability.

(6)-Shogaol Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Analogs


Cancer Cell Growth Inhibition: (6)-Shogaol vs. (6)-Gingerol in Human Colon and Lung Cancer Lines

In a direct comparative study assaying purified compounds side-by-side, (6)-shogaol exhibited approximately 18.8-fold greater growth inhibitory potency than (6)-gingerol against HCT-116 human colon cancer cells (IC50 ~8 μM vs. ~150 μM). The same study confirmed consistently superior potency across H-1299 human lung cancer cells for all shogaol/gingerol homolog pairs tested [1].

Anticancer Colon cancer HCT-116 Lung cancer H-1299

Radical Scavenging Activity: (6)-Shogaol Outperforms All Tested Gingerols Across Three Radical Species

In a head-to-head in vitro comparison of [6]-, [8]-, and [10]-gingerols alongside (6)-shogaol, (6)-shogaol demonstrated the lowest IC50 values against all three radical species tested: DPPH (8.05 μM vs. 26.3 μM for 6-gingerol, 19.47 for 8-gingerol, 10.47 for 10-gingerol), superoxide (0.85 μM vs. 4.05, 2.5, 1.68), and hydroxyl (0.72 μM vs. 4.62, 1.97, 1.35). The authors attributed this superior activity to the α,β-unsaturated ketone moiety unique to shogaol [1].

Antioxidant Free radical scavenging DPPH

Prostate Cancer Signaling Suppression: (6)-Shogaol Superior to Both (6)-Gingerol and (6)-Paradol

In a three-way comparative study in human (LNCaP, DU145, PC3) and mouse (HMVP2) prostate cancer cell lines, (6)-shogaol was more effective than both (6)-gingerol and (6)-paradol at reducing cell survival and suppressing constitutive and induced STAT3 and NF-κB signaling. Furthermore, (6)-shogaol demonstrated significant tumor growth inhibitory activity in an HMVP2 allograft mouse model in vivo [1].

Prostate cancer STAT3 inhibition NF-κB signaling

Nrf2/ARE Pathway Activation: (6)-Shogaol More Potently Induces Phase II Detoxifying Enzymes than (6)-Gingerol

In a comparative study examining the chemopreventive and hepatoprotective effects of the two major ginger constituents, (6)-shogaol more potently induced ARE-luciferase reporter activity and downstream molecular events including Nrf2 nuclear translocation and heme oxygenase-1 (HO-1) expression than (6)-gingerol in HepG2 cells. In mice, (6)-shogaol administration reduced diethylnitrosamine (DEN)-mediated elevation of serum aspartate transaminase and alanine transaminase, with concurrent induction of Nrf2 and HO-1 in the liver [1].

Chemoprevention Nrf2 activation Hepatoprotection

TRPV1 Binding Affinity: (6)-Shogaol Shows Strongest In Silico Binding Among Ginger Actives, Comparable to Capsaicin

In a molecular docking analysis of six ginger active compounds (6-, 8-, 10-shogaols and 6-, 8-, 10-gingerols) against the TRPV1 receptor (PDB ID 3J9J) using Autodock Vina, (6)-shogaol exhibited the strongest binding energy at -7.10 kcal/mol. Notably, the binding energy of (6)-shogaol was not significantly different from that of capsaicin, the canonical TRPV1 agonist, though (6)-shogaol lacked the hydrogen bond to Ile265 that capsaicin forms, suggesting a subtly distinct binding mode [1].

TRPV1 Molecular docking Pain

(6)-Shogaol (CAS 555-66-8): Validated Research Application Scenarios Based on Quantitative Evidence


Colon and Lung Cancer Cell-Based Screening and Mechanism-of-Action Studies

For researchers using HCT-116 colon cancer or H-1299 lung cancer models, (6)-shogaol (IC50 ~8 μM) provides approximately 19-fold greater potency than (6)-gingerol (IC50 ~150 μM) [1]. This potency advantage translates to lower compound consumption, reduced solvent (DMSO) exposure in cell culture, and a wider dynamic range for dose-response experiments. Coupled with its validated anti-inflammatory activity through arachidonic acid release and NO synthesis suppression in the same study [1], (6)-shogaol is the rational procurement choice for integrated anticancer/anti-inflammatory mechanistic investigations.

Prostate Cancer Translational Research with In Vivo Tumor Model Validation

Investigators studying prostate cancer should procure (6)-shogaol rather than (6)-gingerol or (6)-paradol because it is the only one of the three to demonstrate both superior in vitro suppression of STAT3/NF-κB signaling across multiple human prostate cancer cell lines (LNCaP, DU145, PC3) and significant in vivo tumor growth inhibition in an HMVP2 allograft model [1]. This dual in vitro/in vivo validation profile supports its use in preclinical therapeutic development pipelines where translatability is paramount.

Nrf2/ARE-Mediated Chemoprevention and Oxidative Stress Research

(6)-Shogaol is the preferred ginger-derived compound for studies focused on the Nrf2/ARE antioxidant response element pathway, based on its more potent induction of ARE-luciferase activity, Nrf2 nuclear translocation, and HO-1 expression compared to (6)-gingerol in HepG2 cells, combined with in vivo hepatoprotection evidenced by reduced serum transaminases in DEN-treated mice [1]. Furthermore, its superior radical scavenging activity—6.4-fold lower IC50 against hydroxyl radicals than (6)-gingerol —makes it the antioxidant standard among ginger phenolics.

TRPV1 Receptor Pharmacology and Natural Product Analgesic Development

Among the six major ginger pungent constituents, (6)-shogaol exhibits the strongest in silico binding affinity to TRPV1 (-7.10 kcal/mol), comparable to capsaicin itself [1]. Researchers developing natural-product-derived TRPV1 modulators for pain, neurogenic inflammation, or metabolic regulation should select (6)-shogaol as the lead ginger compound for further structure-activity relationship studies, particularly given its distinct binding mode that lacks the Ile265 hydrogen bond utilized by capsaicin [1], potentially offering differential pharmacological properties.

Quote Request

Request a Quote for (6)-Shogaol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.